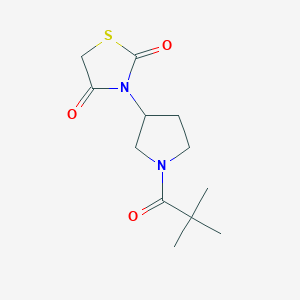

3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione, also known as PTZD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTZD belongs to the class of thiazolidinedione derivatives, which are known for their insulin-sensitizing properties. In

Wirkmechanismus

Target of Action

The primary target of 3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione, a thiazolidinedione derivative, is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .

Mode of Action

The compound acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of specific genes and decreasing transcription of others . The main effect of this gene expression modulation is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .

Biochemical Pathways

The activation of PPARγ leads to several downstream effects. It increases the dependence of cells on the oxidation of carbohydrates, specifically glucose, for energy . This results in a decrease in insulin resistance . Additionally, it modifies adipocyte differentiation and inhibits VEGF-induced angiogenesis . It also leads to a decrease in levels of certain interleukins (e.g., IL-6) and an increase in adiponectin levels .

Pharmacokinetics

They are known to increase the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids .

Result of Action

The activation of PPARγ by this compound leads to molecular and cellular effects such as decreased insulin resistance, modified adipocyte differentiation, inhibited angiogenesis, and altered levels of certain interleukins and adiponectin . These changes can have significant impacts on metabolic processes and disease states.

Vorteile Und Einschränkungen Für Laborexperimente

3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for PPARγ activation. However, this compound also has limitations, including its potential toxicity, limited solubility in aqueous solutions, and the need for further optimization of the synthesis method.

Zukünftige Richtungen

For 3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione research include optimization of the synthesis method, development of this compound analogs with improved pharmacological properties, and clinical trials to evaluate its safety and efficacy in humans. This compound also has potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into insulin-producing cells.

Synthesemethoden

3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione can be synthesized through the reaction of pivalic acid, pyrrolidine, and thiosemicarbazide. The reaction is carried out in the presence of a catalytic amount of acetic acid and yields this compound as a white crystalline powder. The reaction can be optimized by varying the reaction temperature, reaction time, and the molar ratio of the starting materials.

Wissenschaftliche Forschungsanwendungen

3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent the development of diabetic complications. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and improve cognitive function.

Eigenschaften

IUPAC Name |

3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-12(2,3)10(16)13-5-4-8(6-13)14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGSJDQGACAMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(C1)N2C(=O)CSC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)

![4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane hydrochloride](/img/structure/B2899437.png)

![N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2899442.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride](/img/structure/B2899456.png)